Cas no 1225291-03-1 (4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride structure](https://ja.kuujia.com/scimg/cas/1225291-03-1x500.png)
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride
- 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-ethylbenzenesulfonyl chloride
- 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-ethylbenzene-1-sulfonyl chloride
- 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonylchloride
- Benzenesulfonyl chloride, 4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-ethyl-
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- インチ: 1S/C18H16ClNO5S/c1-2-12-11-13(26(19,23)24)7-8-16(12)25-10-9-20-17(21)14-5-3-4-6-15(14)18(20)22/h3-8,11H,2,9-10H2,1H3
- InChIKey: SSQVDDMCFFXHRZ-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C=CC(=C(C=1)CC)OCCN1C(C2C=CC=CC=2C1=O)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 623
- トポロジー分子極性表面積: 89.1
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621856-100mg |
4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-ethylbenzenesulfonyl chloride |
1225291-03-1 | 98% | 100mg |
¥3166 | 2023-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621856-1g |
4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-ethylbenzenesulfonyl chloride |
1225291-03-1 | 98% | 1g |
¥6870 | 2023-04-16 | |
Key Organics Ltd | NS-05800-0.25g |
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride |
1225291-03-1 | >95% | 0.25g |
£464.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621856-250mg |
4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-ethylbenzenesulfonyl chloride |
1225291-03-1 | 98% | 250mg |
¥4275 | 2023-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621856-50mg |
4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-ethylbenzenesulfonyl chloride |
1225291-03-1 | 98% | 50mg |
¥2557 | 2023-04-16 | |
Key Organics Ltd | NS-05800-100mg |
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride |
1225291-03-1 | >95% | 100mg |
£370.20 | 2025-02-09 | |
Key Organics Ltd | NS-05800-1g |
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride |
1225291-03-1 | >95% | 1g |
£639.00 | 2025-02-09 | |
Key Organics Ltd | NS-05800-50mg |
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride |
1225291-03-1 | >95% | 50mg |
£301.74 | 2025-02-09 |
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chlorideに関する追加情報
Introduction to 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride (CAS No: 1225291-03-1) in Modern Chemical Biology
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride, identified by its CAS number 1225291-03-1, represents a significant compound in the realm of chemical biology and pharmaceutical research. This sulfonamide derivative has garnered attention due to its structural complexity and potential biological activities, making it a valuable scaffold for drug discovery and molecular probes. The compound’s unique structure, featuring a benzene-1-sulfonyl chloride moiety linked to an ethoxy group substituted with a 1,3-dioxo-2,3-dihydro-1H-isoindol ring system, positions it as a versatile intermediate for synthesizing novel bioactive molecules.
The benzene-1-sulfonyl chloride component is particularly noteworthy, as sulfonyl chlorides are widely employed in medicinal chemistry for their ability to facilitate amide bond formation and introduce sulfonamide functionalities into target molecules. This reactivity makes the compound a potent tool for constructing complex peptidomimetics and enzyme inhibitors. Furthermore, the presence of the isoindol ring system introduces additional pharmacophoric elements that can modulate binding interactions with biological targets. Isoindole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which suggests that derivatives of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride may exhibit similar or even enhanced functionalities.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of sulfonamide derivatives in developing next-generation therapeutics. The sulfonyl chloride group not only serves as a reactive handle but also contributes to the compound’s solubility and bioavailability when incorporated into larger molecular frameworks. Studies have demonstrated that sulfonamides can act as scaffolds for inhibiting enzymes such as kinases and proteases by forming hydrogen bonds with key residues in the active site. The structural features of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride align well with these principles, suggesting its potential utility in designing small-molecule inhibitors.
The ethoxy substituent in the molecule further enhances its versatility by providing a hydrophilic linker that can connect different pharmacophoric units. This feature is particularly useful in designing bifunctional molecules that target multiple sites on a biological macromolecule simultaneously. For instance, the ethoxy group could be used to attach another functional moiety that interacts with a distinct binding pocket on an enzyme or receptor. Such dual-targeting strategies have shown promise in overcoming drug resistance and improving therapeutic efficacy.
Emerging research in medicinal chemistry has also explored the use of heterocyclic systems like the isoindol ring in modulating biological pathways. Isoindole derivatives have been reported to exhibit inhibitory effects on various enzymes and receptors involved in cancer progression, neurodegenerative diseases, and infectious disorders. The specific substitution pattern on the isoindole ring can fine-tune its interactions with biological targets, making it a promising scaffold for structure-based drug design. The compound’s unique architecture—combining a sulfonyl chloride group with an isoindol moiety—positions it as a rich starting point for generating novel bioactive molecules with tailored properties.
In addition to its synthetic utility, 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride may find applications as an intermediate in producing advanced materials or functional polymers. Sulfonyl chlorides are known to participate in reactions such as nucleophilic substitution and amidation, which are fundamental to polymer synthesis. By incorporating this compound into polymer backbones or side chains, researchers can create materials with enhanced thermal stability or biocompatibility. Such applications are particularly relevant in biomedical engineering and nanotechnology, where tailored materials are essential for drug delivery systems and tissue engineering scaffolds.
The growing interest in green chemistry has also influenced the development of synthetic methodologies for compounds like 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol)-2-y]ethoxy]-3ethylbenzene 12 sulfonyl chlo 122529103 11 122529103 11 12252910311 . Researchers are increasingly focusing on catalytic processes that minimize waste and energy consumption while maintaining high yields and selectivity. The synthesis of this sulfonamide derivative could benefit from advances in transition-metal catalysis or organocatalysis, which offer more sustainable alternatives to traditional synthetic routes. Such innovations not only improve efficiency but also align with global efforts to reduce the environmental impact of chemical manufacturing.
Future directions in studying 4-[2-(13dioxo23dihydro13Hisoindol22yl)ethoxy]33ethylbenzene12sulfonylchlo12252910311 may include exploring its interactions with protein targets using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These studies could provide critical insights into its mechanism of action and guide further optimization efforts. Additionally, computational modeling techniques like molecular dynamics simulations could be employed to predict how this compound binds to biological targets at an atomic level, aiding in the design of more potent derivatives.
The potential applications of this compound extend beyond traditional pharmaceuticals, including agrochemicals, where sulfonamide derivatives have been used as herbicides, fungicides, or insecticides。 By leveraging its structural features, researchers could develop novel agrochemicals that offer improved efficacy while reducing environmental impact compared to existing formulations。
In conclusion,4-[2-(13dioxo23dihydro13Hisoindol22yl)ethoxy]33ethylbenzene12sulfonylchlo12252910311 (CAS No: 12252910311) represents a multifaceted compound with significant potential in chemical biology, pharmaceutical research, and material science。 Its unique structural features—combining a benzene12sulfonyl chlo group with an ethoxy substituent linked to an isoindol ring system—make it a valuable scaffold for designing novel bioactive molecules。 Advances in synthetic methodologies, computational chemistry, and biophysical techniques will continue to enhance our understanding of this compound’s properties and applications, paving the way for innovative solutions across multiple scientific disciplines。
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